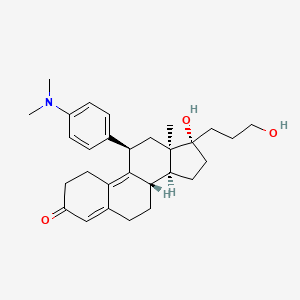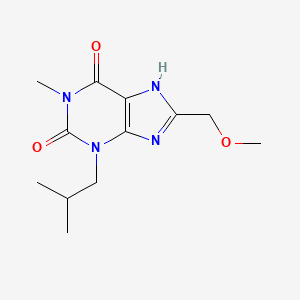
8-メトキシメチル-3-イソブチル-1-メチルキサンチン
概要
科学的研究の応用
8-メトキシメチル-3-イソブチル-1-メチルキサンチンは、科学研究において幅広い用途があります。
化学: ホスホジエステラーゼ阻害剤とその化学的性質に関する研究において、基準化合物として使用されます。
生物学: この化合物は、細胞プロセスにおけるサイクリックGMPホスホジエステラーゼの役割を調べるための生物学的研究に使用されています。
医学: 8-メトキシメチル-3-イソブチル-1-メチルキサンチンに関する研究は、ホスホジエステラーゼ関連経路を標的とする治療薬の開発に潜在的な影響を与えています。
作用機序
8-メトキシメチル-3-イソブチル-1-メチルキサンチンは、カルモジュリン感受性サイクリックGMPホスホジエステラーゼを阻害することで効果を発揮します。この阻害により、細胞内のサイクリックGMPレベルが上昇し、さまざまな細胞プロセスを調節することができます。 この化合物は、酵素の活性部位を特異的に標的とし、サイクリックGMPの加水分解を阻害します .
生化学分析
Biochemical Properties
8-Methoxymethyl-3-isobutyl-1-methylxanthine is a selective inhibitor of Ca2±calmodulin-dependent phosphodiesterase (PDE I) with an IC₅₀ of 4 µM . It is selective for PDE1 over PDE2, PDE3, and PDE4 but also inhibits PDE5 .
Cellular Effects
8-Methoxymethyl-3-isobutyl-1-methylxanthine enhances forskolin-induced increases in intracellular calcium levels in isolated rat olfactory receptor neurons . It also induces relaxation of isolated human saphenous vein segments in the absence of endothelium .
Molecular Mechanism
The molecular mechanism of 8-Methoxymethyl-3-isobutyl-1-methylxanthine involves the inhibition of phosphodiesterase enzymes, particularly PDE1 . By inhibiting these enzymes, it prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP within the cell . This can have various effects, including the relaxation of smooth muscle tissue .
Dosage Effects in Animal Models
In vivo, 8-Methoxymethyl-3-isobutyl-1-methylxanthine at a dosage of 200 µg/kg enhances decreases in pulmonary artery pressure and vascular resistance induced by iloprost in a rabbit model of pulmonary hypertension .
Metabolic Pathways
準備方法
8-メトキシメチル-3-イソブチル-1-メチルキサンチンの合成には、いくつかのステップが含まれます。この化合物は、1-メチルキサンチンとメトキシメチルクロリドを、水素化ナトリウムなどの塩基の存在下で反応させることで調製できます。反応は通常、ジメチルホルムアミドなどの有機溶媒中で高温で行われます。 工業生産方法には、収率と純度を高めるために反応条件を最適化することが含まれる場合があります .
化学反応の分析
類似化合物との比較
8-メトキシメチル-3-イソブチル-1-メチルキサンチンは、次のような他のホスホジエステラーゼ阻害剤と比較することができます。
カフェイン: ホスホジエステラーゼを阻害する別のキサンチン誘導体ですが、特異性と効力は異なります。
テオフィリン: 気管支拡張薬であり、ホスホジエステラーゼも阻害し、呼吸器疾患の治療に使用されます。
シルデナフィル: ホスホジエステラーゼ5型の選択的阻害薬であり、勃起不全の治療に使用されます。
8-メトキシメチル-3-イソブチル-1-メチルキサンチンのユニークな点は、カルモジュリン感受性サイクリックGMPホスホジエステラーゼを特異的に阻害することです。これは、他のホスホジエステラーゼ阻害剤とは異なります .
特性
IUPAC Name |
8-(methoxymethyl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-7(2)5-16-10-9(11(17)15(3)12(16)18)13-8(14-10)6-19-4/h7H,5-6H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLBCGUCPBXKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228679 | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78033-08-6 | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78033-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078033086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-METHOXYMETHYL-3-ISOBUTYL-1-METHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67FPZ87JKY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 8-Methoxymethyl-3-isobutyl-1-methylxanthine acts as a selective inhibitor of phosphodiesterase 1 (PDE1) [, , , , , , , , ]. PDE1 is a calcium/calmodulin-dependent enzyme responsible for degrading cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, 8-Methoxymethyl-3-isobutyl-1-methylxanthine prevents the breakdown of cAMP and cGMP, leading to increased intracellular levels of these signaling molecules.
A: Increased cAMP and cGMP levels due to PDE1 inhibition by 8-Methoxymethyl-3-isobutyl-1-methylxanthine can have various downstream effects depending on the cell type and context. For instance, in rabbit parotid acinar cells, it enhances carbachol-induced cGMP formation [, ]. In mouse jejunum, it contributes to electrogenic chloride ion secretion [], while in rat collecting duct cells, it modulates cAMP and cGMP dynamics in response to hormones like vasopressin and atriopeptin [].
A: Yes, several studies have investigated the selectivity of 8-Methoxymethyl-3-isobutyl-1-methylxanthine. Research on rat renal vasculature found that 8-Methoxymethyl-3-isobutyl-1-methylxanthine did not affect renal cAMP release or total cellular cAMP levels, suggesting a lack of inhibitory effects on other PDE isoforms present in that system []. Similarly, in studies on alveolar epithelial cells, 8-Methoxymethyl-3-isobutyl-1-methylxanthine selectively blocked lipopolysaccharide-mediated biosynthesis of interleukin-6 without affecting tumor necrosis factor-alpha, further supporting its selectivity for PDE1 [].
A: Yes, 8-Methoxymethyl-3-isobutyl-1-methylxanthine has been employed as a pharmacological tool in various physiological studies. For example, it was used to investigate the role of PDE1 in regulating detrusor smooth muscle function in the human urinary bladder. Results showed that 8-Methoxymethyl-3-isobutyl-1-methylxanthine increased transient BK currents and hyperpolarized the detrusor smooth muscle cell membrane potential, suggesting PDE1 inhibition as a potential therapeutic approach for overactive bladder [].
A: While 8-Methoxymethyl-3-isobutyl-1-methylxanthine has been helpful in studying PDE1, research suggests that it might not be as potent in a cellular context compared to other selective PDE1 inhibitors like SCH51866 []. This highlights the importance of carefully considering the appropriate concentration and experimental system when using 8-Methoxymethyl-3-isobutyl-1-methylxanthine and comparing its efficacy to other available PDE1 inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


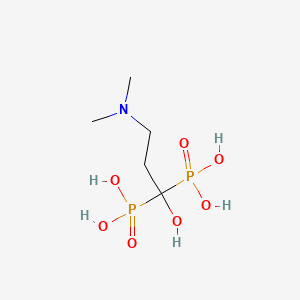
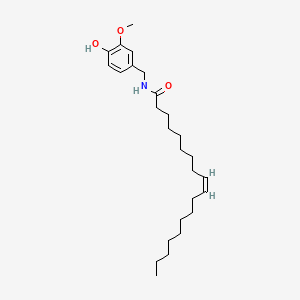




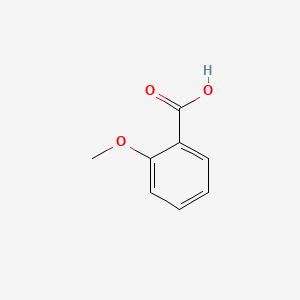
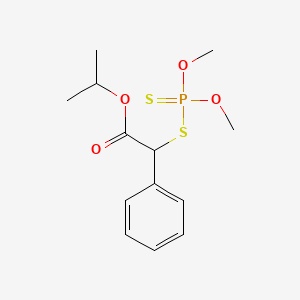

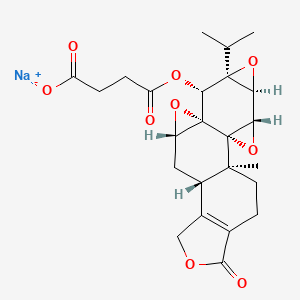

![L-Alanine, N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/structure/B1677292.png)

